methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is an organic compound with the molecular formula C8H12N2O2. It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a pyrazole ring substituted with three methyl groups and a carboxylate ester group, making it a valuable intermediate in various chemical reactions and industrial processes .
Preparation Methods
The synthesis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate can be achieved through several routes. One common method involves the reaction of 1,3,4-trimethylpyrazole with methyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include pyrazole derivatives with modified functional groups, which can be further utilized in synthetic applications .
Scientific Research Applications
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects.
Comparison with Similar Compounds
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: This compound has an aldehyde group instead of a carboxylate ester, leading to different reactivity and applications.
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative exhibits different solubility and acidity properties compared to the ester.
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: The ethyl ester variant has similar reactivity but may differ in terms of physical properties and industrial applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s reactivity and applications.
Properties
IUPAC Name |
methyl 1,3,5-trimethylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(8(11)12-4)6(2)10(3)9-5/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWLTTYQUCADCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236205 | |
Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-19-7 | |
Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25016-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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